molecular formula C20H12F3NO3S B11488778 7-(3,5-Difluorophenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

7-(3,5-Difluorophenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B11488778
M. Wt: 403.4 g/mol
InChI Key: POXAXAOCXQMSMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-(3,5-DIFLUOROPHENYL)-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID” is a synthetic organic compound that belongs to the class of thienopyridines

Properties

Molecular Formula

C20H12F3NO3S

Molecular Weight

403.4 g/mol

IUPAC Name

7-(3,5-difluorophenyl)-3-(4-fluorophenyl)-5-oxo-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C20H12F3NO3S/c21-11-3-1-9(2-4-11)16-17-18(28-19(16)20(26)27)14(8-15(25)24-17)10-5-12(22)7-13(23)6-10/h1-7,14H,8H2,(H,24,25)(H,26,27)

InChI Key

POXAXAOCXQMSMH-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C(=C(S2)C(=O)O)C3=CC=C(C=C3)F)NC1=O)C4=CC(=CC(=C4)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(3,5-DIFLUOROPHENYL)-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID” typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Thienopyridine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as substituted thiophenes and pyridines.

    Introduction of Fluorophenyl Groups: This step may involve coupling reactions such as Suzuki or Heck coupling to introduce the fluorophenyl groups at specific positions on the thienopyridine core.

    Oxidation and Carboxylation: The final steps may include oxidation to form the ketone group and carboxylation to introduce the carboxylic acid functionality.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

“7-(3,5-DIFLUOROPHENYL)-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen atoms in the fluorophenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of “7-(3,5-DIFLUOROPHENYL)-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID” involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in metabolic pathways.

    Receptors: Binding to specific receptors to modulate biological responses.

    Pathways: Interference with signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Thienopyridine Derivatives: Other compounds in this class include clopidogrel and prasugrel, which are known for their antiplatelet activity.

    Fluorophenyl Compounds: Compounds with similar fluorophenyl groups may exhibit comparable biological activities.

Uniqueness

“7-(3,5-DIFLUOROPHENYL)-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID” is unique due to its specific substitution pattern and the presence of both fluorophenyl and thienopyridine moieties, which may confer distinct chemical and biological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.